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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)propanoic acid

Cat. No.: B077076 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-
Nitrophenoxy)propanoic Acid

Introduction
2-(4-Nitrophenoxy)propanoic acid is a nitroaromatic compound with applications in chemical

synthesis. For researchers and professionals in drug development and materials science, a

thorough understanding of its core physical and chemical properties is fundamental to its

effective application. This guide provides a detailed examination of the compound's identity,

physicochemical parameters, spectroscopic profile, and handling protocols, synthesized from

established chemical data sources.

Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. 2-(4-
Nitrophenoxy)propanoic acid is cataloged under several identifiers, ensuring its

unambiguous recognition in global databases.

Key Identifiers:

IUPAC Name: 2-(4-nitrophenoxy)propanoic acid[1]

Synonyms: 2-(4-nitrophenoxy)propionic acid[2]

CAS Number: 13794-10-0[1][2][3][4]
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Molecular Formula: C₉H₉NO₅[1][2][3]

Molecular Weight: 211.17 g/mol [1][2][3]

The molecule's architecture is defined by a propanoic acid moiety linked via an ether bond to a

para-substituted nitrophenyl ring. This structure dictates its reactivity and physical behavior.

Caption: Key functional groups of 2-(4-Nitrophenoxy)propanoic acid.

Physicochemical Properties
The compound's physical and chemical characteristics are summarized below. These values

are critical for designing experimental conditions, predicting behavior in biological systems, and

establishing purification protocols.

Property Value Source(s)

Appearance Solid [5]

Melting Point 130-140 °C [6]

Boiling Point 395.1 ± 17.0 °C (Predicted) [6]

Density 1.377 ± 0.06 g/cm³ (Predicted) [6]

pKa (acid dissociation

constant)
2.97 ± 0.10 (Predicted) [6][7]

LogP (octanol-water partition

coefficient)
1.4467 [2]

Topological Polar Surface Area

(TPSA)
89.67 Å² [2]

Storage Temperature
Room Temperature, Sealed in

dry conditions
[2][6]

Expert Insights: The predicted pKa of ~2.97 indicates that 2-(4-Nitrophenoxy)propanoic acid
is a relatively strong organic acid. At physiological pH (~7.4), the carboxylic acid group will be

fully deprotonated, rendering the molecule anionic. This is a crucial consideration for drug
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development professionals studying membrane permeability and receptor interactions. The

LogP value of ~1.45 suggests moderate lipophilicity.

Spectroscopic Profile
Structural elucidation and confirmation rely on spectroscopic methods. While raw spectral data

is proprietary to the acquiring entity, the availability of NMR and other spectroscopic analyses is

documented.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR data are essential for confirming

the carbon-hydrogen framework. 1H NMR would show distinct signals for the aromatic

protons, the methine proton of the propanoic acid chain, and the methyl protons.[8][9][10]

The aromatic region would be complex due to the electron-withdrawing nitro group.

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups.

Expected characteristic absorption peaks include a broad O-H stretch for the carboxylic acid,

a sharp C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and N-O

stretches for the nitro group.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and

fragmentation pattern, confirming the compound's identity and purity.[11]

Chemical Reactivity and Stability
The reactivity of 2-(4-Nitrophenoxy)propanoic acid is governed by its three primary functional

groups:

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide

formation, and reduction. Its acidic nature allows for salt formation with bases.

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions

(e.g., strong acids like HI).

Nitrophenyl Group: The nitro group is strongly electron-withdrawing, deactivating the

aromatic ring towards electrophilic substitution. It can be reduced to an amino group, a

common transformation in the synthesis of pharmaceutical intermediates.
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The compound should be stored sealed in a dry environment at room temperature to prevent

degradation.[2][6]

Experimental Protocol: Purity Determination by
HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the

purity of chemical compounds in research and pharmaceutical settings.

Objective: To determine the purity of a 2-(4-Nitrophenoxy)propanoic acid sample.

Methodology:

Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of 2-(4-
Nitrophenoxy)propanoic acid and dissolve it in a suitable solvent (e.g., acetonitrile/water

mixture) to make a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration

curve.

Sample Preparation: Prepare a sample solution of 2-(4-Nitrophenoxy)propanoic acid at a

concentration of ~1 mg/mL in the same solvent.

Instrumentation & Conditions:

HPLC System: A standard system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent

B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

Flow Rate: 1.0 mL/min.

Detection Wavelength: Set based on the UV absorbance maximum of the nitroaromatic

chromophore (typically 254 nm or a more specific wavelength determined by a UV scan).

Injection Volume: 10 µL.
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Analysis: Inject the standard solutions and the sample solution.

Data Processing: Calculate the area of the main peak in the sample chromatogram.

Determine the percentage purity by comparing the peak area of the main component to the

total area of all peaks, or by quantifying against the calibration curve derived from the

reference standard.

Preparation

Analysis Data Processing

1. Prepare Standard
(1 mg/mL Stock)

3. Configure HPLC
(C18 Column, UV Detector)

2. Prepare Sample
(~1 mg/mL)

4. Inject Samples 5. Integrate Peak Areas 6. Calculate % Purity

Click to download full resolution via product page

Caption: High-level workflow for HPLC purity analysis.

Safety and Handling
While comprehensive safety data for this specific isomer is limited, data for related

nitrophenoxy and nitrophenyl propanoic acids indicate a need for standard laboratory

precautions.

Hazard Classification: Generally classified as an irritant. May cause skin, eye, and

respiratory irritation.[12][13]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side-shields, and a lab coat.[13][14]

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating

dust. Avoid all personal contact, including inhalation.[13][14]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials.[2][14]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling

this chemical.

Conclusion
2-(4-Nitrophenoxy)propanoic acid is a well-defined organic molecule with characteristics

stemming from its acidic, ether, and nitroaromatic functionalities. Its moderate lipophilicity and

strong acidic nature are key parameters for its application in synthetic chemistry and potential

use in drug discovery programs. The technical data presented in this guide serves as a

foundational resource for scientists, enabling informed experimental design, safe handling, and

effective utilization of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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